Tris(ethylenediamine)cobalt(III)chloridedihydrate

Übersicht

Beschreibung

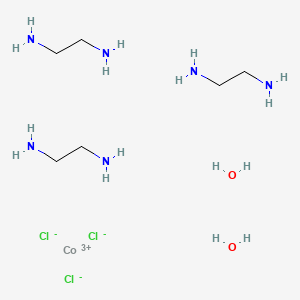

Tris(ethylenediamine)cobalt(III)chloridedihydrate is an inorganic coordination compound characterized by cobalt in the +3 oxidation state. The compound is known for its stability, water solubility, and vibrant yellow-orange color. It has the chemical formula ([Co(en)_3]Cl_3 \cdot 2H_2O), where “en” stands for ethylenediamine. This compound has played a significant role in the history of coordination chemistry due to its stability and stereochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound is typically synthesized from an aqueous solution of ethylenediamine and a cobalt(II) salt, such as cobalt(II) chloride. The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The reaction proceeds with a high yield of approximately 95%, and the trication can be isolated with various anions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method involving the oxidation of cobalt(II) in the presence of ethylenediamine is likely adapted for larger-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(ethylenediamine)cobalt(III)chloridedihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The cobalt center can participate in redox reactions, although the +3 oxidation state is relatively stable.

Substitution Reactions: The ethylenediamine ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Air or oxygen is used to oxidize cobalt(II) to cobalt(III) during synthesis.

Substitution: Ligand exchange reactions can be carried out using other amines or coordinating ligands in aqueous or non-aqueous media.

Major Products:

Oxidation: The primary product is the stable cobalt(III) complex.

Substitution: Depending on the substituting ligand, various cobalt(III) complexes can be formed.

Wissenschaftliche Forschungsanwendungen

Tris(ethylenediamine)cobalt(III)chloridedihydrate has a wide range of applications in scientific research:

Chemistry: It serves as a catalyst in organic synthesis, facilitating numerous chemical reactions.

Biology: The compound is used as a probe to study the structure and function of DNA, providing insights into biomolecular interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its interactions with biomolecules.

Industry: The compound’s stability and catalytic properties make it valuable in various industrial processes.

Wirkmechanismus

The mechanism by which tris(ethylenediamine)cobalt(III)chloridedihydrate exerts its effects involves coordination with biomolecules such as DNA and proteins. The cobalt ion acts as a Lewis acid, coordinating with lone pairs of electrons present on the biomolecules. This interaction can influence the structure and function of the biomolecules, making the compound useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

- Hexaamminecobalt(III)chloride

- Pentaamminechlorocobalt(III)chloride

- Dichloro(ethylenediamine)platinum(II)

Comparison: Tris(ethylenediamine)cobalt(III)chloridedihydrate is unique due to its high stability and specific coordination geometry. Unlike hexaamminecobalt(III)chloride, which has six ammonia ligands, this compound has three bidentate ethylenediamine ligands, resulting in a different coordination environment. This unique structure contributes to its distinct chemical and physical properties .

Biologische Aktivität

Tris(ethylenediamine)cobalt(III) chloride dihydrate, often denoted as [Co(en)₃]Cl₃·2H₂O, is a coordination complex that has garnered attention in various fields, including bioinorganic chemistry and pharmacology. This compound features a cobalt(III) ion coordinated to three ethylenediamine (en) ligands, forming a stable octahedral geometry. Understanding its biological activity is crucial for exploring its potential applications in medicine and environmental science.

Synthesis and Structural Characteristics

The synthesis of tris(ethylenediamine)cobalt(III) chloride involves the oxidation of cobalt(II) salts in an aqueous solution containing ethylenediamine. The process typically yields yellow-gold needle-like crystals with high stability, making it suitable for various applications . The structural configuration of the compound is characterized by:

- Molecular Formula : C₆H₃₀Cl₃CoN₆O₃

- Molecular Weight : 399.628 g/mol

- Coordination Geometry : Distorted octahedral due to the chelation of ligands .

Anticancer Properties

Tris(ethylenediamine)cobalt(III) chloride has shown promising anticancer activity in several studies. Its mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, research indicates that this complex can induce cell cycle arrest and promote programmed cell death in various cancer cell lines, including breast and prostate cancer cells .

Hematological Effects

Chronic exposure to cobalt compounds, including tris(ethylenediamine)cobalt(III) chloride, has been associated with increased hemoglobin levels and stimulation of erythropoiesis (the formation of red blood cells). This effect may be beneficial in treating certain types of anemia but poses risks if exposure levels are not controlled .

Toxicological Considerations

While the compound exhibits biological activities that could be harnessed therapeutically, it also presents potential toxicity risks. Inhalation or skin contact can lead to respiratory issues and skin irritation. Long-term exposure may result in chronic respiratory conditions such as reactive airways dysfunction syndrome (RADS) . Therefore, handling precautions are essential when working with this compound.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that [Co(en)₃]Cl₃ significantly inhibited the growth of human breast cancer cells (MCF-7). The treatment resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. The study attributed this effect to ROS generation leading to oxidative stress-induced apoptosis .

Case Study 2: Erythropoietic Effects

Another investigation assessed the impact of cobalt complexes on erythropoiesis in animal models. Mice treated with tris(ethylenediamine)cobalt(III) chloride exhibited elevated levels of erythropoietin and increased red blood cell counts within two weeks of administration. This suggests potential therapeutic applications for anemia management .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLUKJGRPOLBEF-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.[Cl-].[Cl-].[Cl-].[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H28Cl3CoN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746548 | |

| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207802-43-5 | |

| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.